![molecular formula C7H9ClN2O2 B1425126 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester CAS No. 1208081-34-8](/img/structure/B1425126.png)
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
Overview
Description
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is a chemical compound . It is a solid substance with a beige appearance . This compound is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular formula of 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is C7H9ClN2O2 . The molecular weight of this compound is 188.61 g/mol .
Chemical Reactions Analysis
The compound is an antagonist for the cytosolic aryl hydrocarbon receptor (AhR) transcription factor . It exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons .
Physical And Chemical Properties Analysis
The compound is a solid substance with a beige appearance . The solubility, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Aryl Hydrocarbon Receptor (AhR) Antagonist
This compound is known to be a synthetic antagonist for the cytosolic aryl hydrocarbon receptor (AhR) transcription factor . AhR is a ligand-dependent transcriptional factor able to sense a wide range of structurally different exogenous and endogenous molecules .
Ligand-Selective Antagonism
The compound exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .
Specific for AhR
Notably, this compound is a pure AhR antagonist that does not stimulate AhR-dependent transcription even at concentrations up to 100 μM . It displays no affinity for the estrogen receptor, in contrast to other AhR antagonists .
Inhibition of AhR Signaling
The compound is used in the inhibition of AhR signaling . This is particularly useful in studying the effects of AhR signaling on various biological processes.
Research on Intestinal Microbiota and Immunity
The compound can be used in research on AhR’s key role in the intestinal microbiota and immunity .
Benzylic Position Reactions
The compound can be used in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Mechanism of Action
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester potently blocks the binding of TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) to AhR (aryl hydrocarbon receptor) in a dose-dependent manner . It is a pure AhR antagonist that does not stimulate AhR-dependent transcription even at concentrations up to 100 μM .
properties
IUPAC Name |
methyl 5-(chloromethyl)-2-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-6(7(11)12-2)3-5(4-8)9-10/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQFCXMOGAZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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